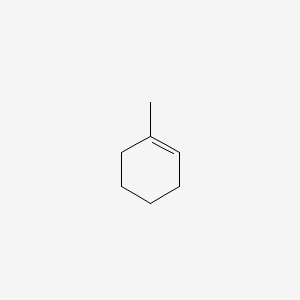

1-Methylcyclohexene

Beschreibung

1-Methylcyclohexene has been reported in Houttuynia cordata with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMHWPIWNRWQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060451 | |

| Record name | 1-Methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methylcyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.6 [mmHg] | |

| Record name | 1-Methylcyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-49-1, 1335-86-0 | |

| Record name | 1-Methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE4P8Q2044 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Isomers of 1-Methylcyclohexene and Their Thermodynamic Stability

For Immediate Release

Abstract

This technical guide provides a comprehensive analysis of the structural isomers of 1-methylcyclohexene, focusing on their relative thermodynamic stabilities. Aimed at researchers, scientists, and professionals in drug development, this document details the structural variations, the electronic and steric factors governing stability, and the experimental methods used for these determinations. Quantitative data on the heats of isomerization and hydrogenation are presented in tabular format for clear comparison. Furthermore, a detailed experimental protocol for determining alkene stability via hydrogenation calorimetry is provided, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core chemical principles.

Introduction to Methylcyclohexene Isomers

The C7H12 hydrocarbon, methylcyclohexene, exists as several structural isomers that differ in the position of the double bond and the methyl substituent on the cyclohexene ring. These isomers serve as important model compounds in physical organic chemistry for studying the factors that influence alkene stability. The primary isomers include the endocyclic alkenes this compound, 3-methylcyclohexene, and 4-methylcyclohexene, as well as the exocyclic isomer, methylenecyclohexane. Understanding their relative stabilities is crucial for predicting reaction outcomes, designing synthetic pathways, and interpreting mechanistic studies.

The Structural Isomers

The four key structural isomers of methylcyclohexene are:

-

This compound: A trisubstituted endocyclic alkene where the methyl group is directly attached to one of the sp2-hybridized carbons of the double bond.

-

3-Methylcyclohexene: A disubstituted endocyclic alkene where the methyl group is on an sp3-hybridized carbon adjacent to the double bond. This compound is chiral and exists as a pair of enantiomers.

-

4-Methylcyclohexene: A disubstituted endocyclic alkene where the methyl group is on an sp3-hybridized carbon two bonds away from the double bond.

-

Methylenecyclohexane: A disubstituted exocyclic alkene, where the double bond is located outside of the six-membered ring.

The stability of these isomers is primarily governed by two factors: the degree of substitution of the double bond and the inherent strain of an exocyclic versus an endocyclic double bond. Generally, alkene stability increases with the number of alkyl substituents on the double bond carbons due to hyperconjugation.[1] Endocyclic double bonds within six-membered rings are typically more stable than their exocyclic counterparts due to more favorable bond angles and reduced ring strain.[2][3]

Thermodynamic Stability Analysis

The relative thermodynamic stability of alkene isomers can be quantitatively assessed by measuring the heat released during catalytic hydrogenation. In this reaction, each isomer is reduced to the same saturated product, methylcyclohexane. A more stable (lower energy) starting alkene will release less heat upon hydrogenation.[4][5]

The stability hierarchy can also be determined from the heats of isomerization, which measure the enthalpy change when one isomer is converted into another. Experimental data from isomerization equilibria provides a direct measure of the relative Gibbs free energy and enthalpy differences between the isomers.[6]

Quantitative Stability Data

The relative stabilities of the methylcyclohexene isomers have been determined through isomerization studies.[6] The following table summarizes the heats of isomerization relative to the most stable isomer, this compound, and the calculated heats of hydrogenation based on the experimental value for this compound.

| Isomer | Structure | Alkene Substitution | Heat of Isomerization to this compound (kJ/mol)[6] | Calculated Heat of Hydrogenation (kJ/mol) | Relative Stability |

| This compound |  | Trisubstituted, Endocyclic | 0 | -111.3 | Most Stable |

| 4-Methylcyclohexene |  | Disubstituted, Endocyclic | +5.8 | -117.1 | |

| Methylenecyclohexane |  | Disubstituted, Exocyclic | +7.2 | -118.5 | |

| 3-Methylcyclohexene |  | Disubstituted, Endocyclic | +8.1 | -119.4 | Least Stable |

Note: Calculated heats of hydrogenation are derived from the experimental heat of hydrogenation for this compound (-111.3 kJ/mol, equivalent to -26.6 kcal/mol) and the experimental heats of isomerization.[6]

As the data indicates, this compound is the most stable isomer, which is consistent with it being a trisubstituted alkene.[1] The less substituted disubstituted isomers are all less stable. Among the disubstituted isomers, the data reveals a subtle interplay of factors beyond simple substitution rules, with 4-methylcyclohexene being the most stable, followed by methylenecyclohexane, and finally 3-methylcyclohexene as the least stable of the set.

Experimental Protocol: Determination of Heat of Hydrogenation by Calorimetry

The heat of hydrogenation is a direct measure of an alkene's stability and is determined using calorimetry. The following protocol outlines a typical procedure for this experiment.

Objective: To measure and compare the heats of hydrogenation for methylcyclohexene isomers.

Materials:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator).

-

Reaction calorimeter capable of measuring small temperature changes accurately.

-

Alkene sample (e.g., this compound).

-

Solvent (e.g., glacial acetic acid or ethanol).

-

Hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C)).

-

High-purity hydrogen gas.

-

Standard glassware and analytical balance.

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter must be determined. This is typically done by performing a reaction with a known enthalpy change or by using an integrated electrical heater to introduce a known amount of energy and measuring the corresponding temperature rise.

-

Catalyst Pre-reduction (for PtO₂): If using Adams' catalyst (PtO₂), it must be pre-reduced to finely divided platinum black.[7]

-

Place a precisely weighed amount of PtO₂ and a stir bar into the calorimeter's reaction vessel.

-

Add a measured volume of the solvent.

-

Seal the vessel, flush with hydrogen gas to remove air, and then pressurize with hydrogen.

-

Stir the suspension vigorously. The reduction is an exothermic process and is complete when hydrogen uptake ceases.

-

-

Sample Introduction:

-

Vent the hydrogen and introduce a precisely weighed amount of the alkene isomer into the reaction vessel. The amount should be calculated to ensure a measurable temperature change.

-

Reseal the vessel and allow it to reach thermal equilibrium with the surrounding water bath, recording the stable initial temperature (T₁).

-

-

Hydrogenation Reaction:

-

Flush the vessel with hydrogen again, and then pressurize to the desired pressure (e.g., 2-3 atm).

-

Start vigorous stirring to initiate the reaction. The catalyst surface adsorbs both the alkene and hydrogen, facilitating the addition reaction.[5]

-

Monitor the temperature inside the calorimeter. The exothermic reaction will cause the temperature to rise.

-

Record the maximum temperature reached (T₂) once the reaction is complete (indicated by the cessation of temperature change and hydrogen uptake).

-

-

Data Analysis:

-

Calculate the temperature change, ΔT = T₂ - T₁.

-

Calculate the total heat evolved (q) using the heat capacity of the calorimeter (C_cal): q = C_cal × ΔT.

-

Calculate the moles of alkene hydrogenated (n).

-

Determine the molar heat of hydrogenation (ΔH_hydrog) by dividing the heat evolved by the moles of alkene: ΔH_hydrog = -q / n. The value is negative as the reaction is exothermic.[4]

-

-

Repeat: Repeat the procedure for each structural isomer to obtain a set of comparable heat of hydrogenation values.

Visualization of Stability Relationships

The relationship between alkene structure, stability, and the corresponding heat of hydrogenation can be visualized effectively. The following diagram illustrates this hierarchy for the methylcyclohexene isomers.

Caption: Energy diagram showing the relative stability of methylcyclohexene isomers.

Conclusion

The thermodynamic stability of methylcyclohexene isomers is a nuanced topic governed by the degree of alkene substitution and ring geometry. Quantitative analysis confirms that the trisubstituted, endocyclic isomer, this compound, is the most stable. The disubstituted isomers (3-methylcyclohexene, 4-methylcyclohexene, and methylenecyclohexane) are all less stable, with their relative stabilities determined by a combination of electronic and steric factors. The experimental determination of heats of hydrogenation via calorimetry provides the definitive empirical data for establishing this stability order. This guide provides the foundational data, experimental context, and conceptual framework for professionals engaged in chemical research and development.

References

- 1. askfilo.com [askfilo.com]

- 2. A double bond in a six-membered ring is usually more stable in an... | Study Prep in Pearson+ [pearson.com]

- 3. brainly.com [brainly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 7. organic chemistry - Exocyclic vs. endocyclic double bonds in E1 elimination - Chemistry Stack Exchange [chemistry.stackexchange.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylcyclohexene

Introduction

This compound (C₇H₁₂) is a cyclic olefin that serves as a valuable intermediate and building block in organic synthesis.[1] Its unique structural and stereochemical properties make it a subject of interest in various chemical transformations.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactions, tailored for professionals in research and drug development.

Physical Properties

This compound is a colorless liquid with a characteristic gasoline-like odor.[1] It is a non-polar organic compound with limited solubility in water but is miscible with many organic solvents.[1][3] The key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂[2][4] |

| Molecular Weight | 96.17 g/mol [2][4] |

| Appearance | Clear, colorless liquid[5][6] |

| Density | 0.811 g/mL at 20 °C[4][5] |

| Melting Point | -120.4 °C (-184.7 °F; 152.8 K)[5] |

| Boiling Point | 110-111 °C (230 °F; 383 K)[5][7] |

| Refractive Index (n_D^20) | 1.45[6][7] |

| Solubility in Water | 0.052 g/kg (52 mg/kg) at 25 °C[2][5][8] |

| Solubility in Organic Solvents | Soluble in benzene, ether, and other non-polar organic solvents.[1][7] |

| Vapor Pressure | 30.6 mmHg[9] |

| Flash Point | -4 °C (24.8 °F) - closed cup[6] |

Chemical Properties and Reactivity

As a sterically hindered, unactivated alkene, this compound participates in a variety of chemical reactions typical of olefins.[6] Its prochiral nature, with two distinct sp²-hybridized carbon atoms, makes it a useful probe for studying the stereochemistry of alkene reactions.[2][5]

Key chemical reactions include:

-

Hydrogenation: The double bond can be reduced to form methylcyclohexane.

-

Epoxidation: Reaction with peroxy acids or other oxidizing agents yields 1,2-epoxy-1-methylcyclohexane.

-

Ozonolysis: Cleavage of the double bond by ozone results in the formation of a dicarbonyl compound.[1]

-

Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond. The regioselectivity and stereoselectivity of this reaction are dependent on the specific hydrosilylating agent used.[5] For example, reaction with chlorodimethylsilane yields a mixture of products due to double bond migration, while dichloromethylsilane is more selective.[5]

-

Polymerization: this compound can undergo polymerization to form thermoplastic materials.[2][4]

-

Oxidation: Oxidation catalyzed by cytochrome P450 results in a mixture of hydroxylation and epoxidation products.[1]

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond. The primary product has the formyl group on the less substituted carbon, trans to the methyl group.[1]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

This method is a classic E1 elimination reaction where the alcohol is protonated by an acid, followed by the loss of water to form a carbocation, which then eliminates a proton to form the alkene.[5]

Materials:

-

1-Methylcyclohexanol (20 g)

-

Concentrated sulfuric acid (H₂SO₄) (5 mL) or 85% phosphoric acid (H₃PO₄)

-

250 mL round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

-

3M aqueous sodium hydroxide solution

Procedure:

-

To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.

-

While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.[5]

-

Heat the mixture at 90 °C for 3 hours.[5]

-

After cooling to room temperature, distill the product mixture.

-

Wash the distillate with 10 mL of water, followed by 10 mL of 3M aqueous sodium hydroxide, and finally with 10 mL of saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant the dried product. The typical yield is around 84% with a purity of over 98% as determined by Gas Chromatography (GC).[5]

dot

Caption: Experimental workflow for the synthesis of this compound.

Oxymercuration-Demercuration of this compound to 1-Methylcyclohexanol

This procedure outlines the conversion of this compound to 1-methylcyclohexanol.

Materials:

-

This compound (28.8 g, 0.300 mole)

-

Mercury(II) acetate (95.7 g, 0.300 mole)

-

Water (300 mL)

-

Diethyl ether (300 mL + 2x100 mL for extraction)

-

6 N Sodium hydroxide (150 mL)

-

0.5 M Sodium borohydride in 3 N sodium hydroxide (300 mL)

-

3 L three-necked flask with mechanical stirrer and thermometer

-

Ice bath

-

Magnesium sulfate

Procedure:

-

In a 3 L three-necked flask, dissolve 95.7 g of mercury(II) acetate in 300 mL of water.[8]

-

Add 300 mL of diethyl ether to the solution.[8]

-

While stirring vigorously, add 28.8 g of this compound and continue stirring for 30 minutes at room temperature.[8]

-

Add 150 mL of 6 N sodium hydroxide solution.[8]

-

Cool the mixture in an ice bath and add 300 mL of 0.5 M sodium borohydride in 3 N sodium hydroxide at a rate that maintains the temperature at or below 25°C.[8]

-

Stir the reaction mixture at room temperature for 2 hours.[8]

-

Separate the supernatant liquid from the mercury.[8]

-

Separate the ether layer and extract the aqueous layer with two 100 mL portions of diethyl ether.[8]

-

Combine the ether solutions, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol. The expected yield is 70.5–75.4%.[8]

Applications in Research and Drug Development

This compound is a versatile compound with several applications in scientific research and as a precursor in the synthesis of more complex molecules.

-

Stereochemical Probe: Due to its prochiral nature, it is used to investigate the stereochemical and regiochemical outcomes of various reactions involving alkenes, such as hydrosilylation and hydroformylation.[1][5]

-

Intermediate in Synthesis: It serves as a starting material for the synthesis of various organic compounds, which can be valuable intermediates in the development of pharmaceuticals and agrochemicals.[1]

-

Polymer Science: It can be used as a monomer in polymerization reactions to create polymers with specific properties.[2]

Safety Information

This compound is a highly flammable liquid and vapor.[4][9] It can cause skin and eye irritation and may be harmful if swallowed as it can cause lung damage.[4][9] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Keep away from sources of ignition.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. brainly.com [brainly.com]

- 5. echemi.com [echemi.com]

- 6. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

The Discovery and Synthetic History of 1-Methylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexene, a cyclic alkene with the chemical formula C₇H₁₂, is a versatile and historically significant molecule in the field of organic chemistry.[1][2] Its unique structural and reactive properties have made it a valuable intermediate in the synthesis of a wide range of compounds, from fragrances to pharmaceuticals.[1] This technical guide provides an in-depth exploration of the discovery and history of this compound, its key synthetic methodologies with detailed experimental protocols, and its role as a precursor in the development of therapeutic agents.

Historical Context and Discovery

While the precise first synthesis of this compound is not readily documented in contemporary databases, its discovery is intrinsically linked to the pioneering work on cycloalkanes and cycloalkenes by chemists in the late 19th and early 20th centuries. The investigations of Russian chemists such as Vladimir Markovnikov, known for his rule regarding the addition of protic acids to alkenes, and Nikolay Demyanov, who studied ring expansion and contraction reactions, laid the fundamental groundwork for understanding the chemistry of cyclic hydrocarbons. The development of synthetic routes to cyclic compounds during this era undoubtedly led to the preparation and characterization of this compound and its isomers. Early methods for the formation of carbon-carbon double bonds, such as elimination reactions, were the likely avenues for its initial synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectroscopic properties is paramount for its application in research and synthesis. The key data for this compound are summarized in the tables below.

Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [3] |

| Molecular Weight | 96.17 g/mol | |

| Boiling Point | 110-111 °C | [3][4][5] |

| Density | 0.811 g/mL at 20 °C | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.450 | [3][4] |

| Melting Point | -120.4 °C | [3] |

| Flash Point | -4 °C | |

| Water Solubility | 52 mg/L at 25 °C | [3] |

Spectroscopic Data of this compound

| Spectroscopy Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (Proton NMR) | δ 5.46 (m, 1H, C=CH), 1.96 (m, 4H, allylic CH₂), 1.63 (s, 3H, CH₃), 1.55 (m, 4H, CH₂) | [6][7] |

| ¹³C NMR (Carbon NMR) | δ 134.4 (C=C-CH₃), 121.5 (C=CH), 30.2, 25.6, 23.2, 22.5 (CH₂), 23.5 (CH₃) | [8] |

| IR (Infrared) | 3018 cm⁻¹ (=C-H stretch), 2926, 2857, 2836 cm⁻¹ (C-H stretch), 1670 cm⁻¹ (C=C stretch), 1449, 1378 cm⁻¹ (C-H bend) | [6] |

| MS (Mass Spectrometry) | m/z 96 (M+), 81, 68, 67, 53, 41, 39 | [9] |

Key Synthetic Methodologies and Experimental Protocols

Several reliable methods have been established for the synthesis of this compound. The following sections detail the most common and effective experimental protocols.

Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This is a classic and widely used method for the preparation of this compound, proceeding via an E1 elimination mechanism.

Experimental Protocol:

-

Reactants: 2-Methylcyclohexanol (e.g., 20 g)

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (e.g., 5 mL of H₂SO₄)

-

Apparatus: A round-bottom flask equipped with a distillation apparatus.

-

Procedure:

-

To a 250 mL round-bottom flask, add 20 g of 2-methylcyclohexanol.

-

Slowly and with stirring, add 5 mL of concentrated sulfuric acid dropwise.

-

Heat the mixture at 90 °C for 3 hours.[1]

-

The product, this compound, will distill from the reaction mixture.

-

Collect the distillate and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Purify the product by simple distillation.

-

-

Yield: 75-90%[1]

Base-Induced Elimination from a 1-Methylcyclohexyl Halide

This method follows an E2 elimination mechanism and is also an effective route to this compound.

Experimental Protocol:

-

Reactant: 1-Bromo-1-methylcyclohexane

-

Base: Sodium ethoxide (NaOEt) in ethanol

-

Apparatus: A round-bottom flask with a reflux condenser.

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Dissolve 1-bromo-1-methylcyclohexane in absolute ethanol and add it to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and dry it over an anhydrous drying agent.

-

Purify the product by distillation.

-

-

Yield: Typically high, often exceeding 80%.

Wittig Reaction of Cyclohexanone

The Wittig reaction provides a versatile method for the synthesis of alkenes from ketones.

Experimental Protocol:

-

Reactants: Cyclohexanone, a methyl-substituted phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

-

Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

-

Apparatus: A two- or three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

In a flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Add a strong base (e.g., n-BuLi) at low temperature (e.g., 0 °C) to generate the ylide.

-

To the resulting ylide solution, add cyclohexanone dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and purify the this compound by distillation.

-

-

Yield: Variable, depending on the specific conditions and reagents used.

Role in Drug Development: Precursor to Paroxetine

This compound serves as a crucial starting material in the synthesis of various pharmaceuticals. A prominent example is its use in the production of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1][10]

Signaling Pathway of Paroxetine

Paroxetine's therapeutic effect is achieved by blocking the serotonin transporter (SERT) in the presynaptic neuron.[10][11] This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors.[10][11] The enhanced serotonergic activity is believed to be responsible for the antidepressant and anxiolytic effects of the drug.[11][12]

Caption: Mechanism of action of Paroxetine, an SSRI synthesized from this compound.

Experimental Workflow: Synthesis of Paroxetine from this compound (Conceptual)

The synthesis of a complex molecule like paroxetine from this compound involves a multi-step process. While specific proprietary industrial syntheses may vary, a conceptual workflow illustrates the transformation of this simple cycloalkene into a potent therapeutic agent.

Caption: A conceptual multi-step synthesis workflow from this compound to Paroxetine.

Conclusion

This compound, a seemingly simple cyclic alkene, holds a significant place in the landscape of organic chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable building block for more complex molecules. For researchers and professionals in drug development, understanding the history, properties, and synthetic utility of such foundational molecules is crucial for the innovation of new therapeutic agents. The journey of this compound from a basic hydrocarbon to a key precursor in the synthesis of life-changing medications like paroxetine underscores the profound impact of fundamental organic chemistry on modern medicine.

References

- 1. echemi.com [echemi.com]

- 2. CAS 591-49-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1-METHYL-1-CYCLOHEXENE | CAS#:591-49-1 | Chemsrc [chemsrc.com]

- 6. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-METHYL-1-CYCLOHEXENE(591-49-1) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 10. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]

- 12. Paroxetine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

spectroscopic data for 1-Methylcyclohexene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 1-Methylcyclohexene

This guide provides a comprehensive overview of the spectroscopic data for this compound, a common unsaturated cyclic hydrocarbon. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic techniques for molecular structure elucidation. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The data presented was acquired in a chloroform-d (CDCl₃) solvent.[1]

| Signal Assignment | Chemical Shift (ppm) |

| Vinylic Proton (-C=CH-) | ~5.38 |

| Allylic Protons (-C=C-CH₂-) | ~1.96 |

| Methyl Protons (-CH₃) | ~1.63 |

| Cyclohexane Ring Protons | ~1.89, ~1.61, ~1.54 |

Table 1: ¹H NMR chemical shifts for this compound.[1][2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to show seven distinct carbon signals: two for the sp²-hybridized carbons of the double bond and five for the sp³-hybridized carbons of the ring and the methyl group.[3]

| Carbon Assignment | Chemical Shift (ppm) |

| Quaternary Alkene Carbon (C1) | ~134.0 |

| Tertiary Alkene Carbon (C2) | ~121.0 |

| Allylic Methylene Carbon (C3) | ~30.0 |

| Methylene Carbon (C4) | ~25.5 |

| Methylene Carbon (C5) | ~22.5 |

| Allylic Methylene Carbon (C6) | ~29.5 |

| Methyl Carbon (-CH₃) | ~23.0 |

Table 2: Approximate ¹³C NMR chemical shifts for this compound. Note: Specific shifts can vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H Stretch | Alkene (=C-H) |

| 2800-3000 | C-H Stretch | Alkane (-C-H) |

| 1640-1680 | C=C Stretch | Alkene (C=C) |

Table 3: Key IR absorption bands for this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₂), the molecular weight is 96.17 g/mol .[5] The electron ionization (EI) mass spectrum shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 96 | 41.4% | [M]⁺ (Molecular Ion) |

| 81 | 100.0% | [M - CH₃]⁺ |

| 68 | 36.0% | Retro-Diels-Alder fragment |

| 67 | 41.6% | [C₅H₇]⁺ |

| 55 | 28.4% | [C₄H₇]⁺ |

| 54 | 15.7% | [C₄H₆]⁺ |

| 53 | 12.6% | [C₄H₅]⁺ |

Table 4: Major peaks in the mass spectrum of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation : Accurately weigh 5-25 mg of the liquid this compound sample.[6] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[7][8] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[8]

-

Filtration and Transfer : To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[6][8] Ensure the liquid height in the tube is between 4.0 and 5.0 cm.[7]

-

Instrument Setup : Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.[7] Place the assembly into the NMR spectrometer.

-

Data Acquisition :

-

Locking : The instrument's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[7]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[7]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[7]

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the data. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[7]

-

IR Spectroscopy Protocol (Neat Liquid Sample)

-

Sample Preparation : This method is for acquiring a spectrum of the pure liquid without a solvent.[9][10] Place 1-2 drops of dry, neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[9][10]

-

Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film "sandwich" between the plates.[9] Ensure the liquid has spread evenly.

-

Data Acquisition : Place the salt plate assembly into the sample holder of the IR spectrometer.[10] Record the spectrum. The instrument measures the absorption of infrared light at different wavenumbers.[11]

-

Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and dry them completely before storing them in a desiccator to prevent damage from moisture.[9][10]

Mass Spectrometry Protocol (Volatile Liquid Sample via Electron Ionization)

-

Sample Introduction : Introduce a small amount of the volatile this compound liquid into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system. The sample is vaporized in a heated inlet.[12]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[13]

-

Fragmentation : The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis : The resulting ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using the spectroscopic methods described.

A flowchart illustrating the general workflow for spectroscopic analysis of this compound.

References

- 1. 1-METHYL-1-CYCLOHEXENE(591-49-1) 1H NMR spectrum [chemicalbook.com]

- 2. sas.upenn.edu [sas.upenn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.com [brainly.com]

- 5. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. ursinus.edu [ursinus.edu]

- 12. mhchem.org [mhchem.org]

- 13. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methylcyclohexene CAS number and nomenclature

An In-depth Technical Guide to 1-Methylcyclohexene

This technical guide provides a comprehensive overview of this compound, a significant cycloalkene in organic synthesis and various industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, spectroscopic data, and key experimental protocols.

Chemical Identity and Nomenclature

This compound is a cyclic organic compound with a methyl group attached to one of the carbons of the double bond.[1] Its chemical properties and reactivity are largely defined by the presence of the endocyclic double bond and the methyl substituent.

Nomenclature:

| Type | Name |

| IUPAC Name | This compound[4][5] |

| Systematic IUPAC Name | 1-methylcyclohex-1-ene[5][6] |

| Common Synonyms | 1-Methyl-1-cyclohexene, 2,3,4,5-Tetrahydrotoluene, α-Methylcyclohexene[6][7][8] |

| Molecular Formula | C₇H₁₂[2][3][7] |

| SMILES | CC1=CCCCC1[1][4] |

| InChI Key | CTMHWPIWNRWQEG-UHFFFAOYSA-N[1][7] |

Physicochemical Properties

This compound is a colorless, volatile, and highly flammable liquid with a characteristic aromatic hydrocarbon-like odor.[7] It is miscible with many nonpolar solvents like benzene, ether, and cyclohexane but has limited solubility in water.[7][9]

| Property | Value |

| Molecular Weight | 96.17 g/mol [3][7] |

| Melting Point | -119.4 °C to -120.4 °C[1][7] |

| Boiling Point | 110-111 °C[1][7][10] |

| Density | 0.811 g/mL at 20 °C[1][7][10] |

| Refractive Index (n²⁰/D) | 1.45[7][9] |

| Vapor Pressure | 27.4 mmHg at 20.2 °C; 36.4 mmHg at 25.0 °C[7][9] |

| Water Solubility | 52 mg/kg at 25 °C[7][9] |

| Flash Point | -3 °C (25 °F)[7][9] |

| Henry's Law Constant | 8.86 x 10⁻² atm·m³/mol at 25 °C[7][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound in the gas phase displays characteristic peaks for alkenes.[10]

| Wavenumber (cm⁻¹) | Assignment |

| 3020–3080 | Alkene C-H stretching vibrations[10] |

| 1640–1680 | C=C stretching vibration[10] |

| 700–1000 | Out-of-plane bending of vinylic protons (strong absorption)[10] |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of this compound.[10]

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) | Multiplicity | Assignment |

| 5.37–5.40 ppm | Multiplet | Vinylic proton[10] |

| 1.65 ppm | Singlet | Methyl protons[10] |

| 1.45–2.15 ppm | Multiplet | Cyclohexyl protons[10] |

¹³C NMR (CDCl₃):

| Chemical Shift (δ) | Assignment |

| 124.5 ppm | sp² carbons (C1, C2)[10] |

| 20-50 ppm | sp³ carbons |

Experimental Protocols

Several well-established methods are used for the synthesis of this compound. Below are detailed protocols for three common synthetic routes.

4.1. Synthesis via Acid-Catalyzed Dehydration of 1-Methylcyclohexanol (E1 Elimination)

This is a classic E1 elimination reaction where an alcohol is dehydrated using a strong acid catalyst.[11]

Experimental Procedure: [11]

-

To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.

-

Under constant stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.

-

Heat the mixture at 90 °C for 3 hours.

-

After cooling to room temperature, distill the product.

-

Analyze the purity of the collected distillate using Gas Chromatography (GC). A typical yield is around 84% with a purity greater than 98%.

Safety Precaution: Always handle strong acids like concentrated sulfuric acid with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.

Caption: E1 Dehydration of 1-Methylcyclohexanol.

4.2. Synthesis via Base-Induced Elimination from 1-Methylcyclohexyl Bromide (E2 Reaction)

This method involves an E2 mechanism where a strong base promotes the elimination of HBr.[11]

Experimental Procedure: [11]

-

Dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of dry ethanol in a suitable flask.

-

Add 2.5 g of sodium ethoxide (EtONa) to the solution.

-

Reflux the mixture for 2 hours.

-

After cooling, filter the solution to remove any precipitated sodium salts.

-

Perform vacuum distillation on the filtrate to isolate the product. The expected yield is approximately 82%.

-

Confirm the product identity using Gas Chromatography-Mass Spectrometry (GC/MS).

4.3. Synthesis from Cyclohexanone via Grignard Reaction and Dehydration

This two-step synthesis involves the formation of 1-methylcyclohexanol from cyclohexanone, followed by dehydration.[12]

Experimental Procedure: [12]

-

Step 1: Grignard Reaction. Prepare a 3M solution of methylmagnesium chloride in tetrahydrofuran (THF). In a separate flask under a nitrogen atmosphere and cooled to -10 °C, add 9.8 g (0.1 mol) of cyclohexanone dissolved in 35 mL of THF. Slowly add 45 mL of the methylmagnesium chloride solution, ensuring the temperature does not exceed 0 °C. After 30 minutes, quench the reaction with 2M hydrochloric acid until the pH is 3-4. Extract the product with ethyl acetate, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Step 2: Dehydration. Filter the dried organic layer and add 50 mL of 1,2-dichloroethane and 0.6 g of p-toluenesulfonic acid. Heat the mixture to reflux to dehydrate the alcohol. The resulting solution contains this compound, which can be used directly for subsequent reactions or purified by distillation. The reported yield for this two-step process is 92%.

Key Chemical Reactions

This compound undergoes several characteristic reactions of alkenes, often with notable regioselectivity and stereoselectivity due to the methyl substituent.

5.1. Electrophilic Addition of HBr

The addition of hydrogen bromide (HBr) to this compound can yield two different products depending on the reaction conditions, illustrating Markovnikov's and anti-Markovnikov's rules.[13]

Caption: Regioselectivity in HBr Addition.

5.2. Hydroboration-Oxidation

This two-step reaction converts this compound into an alcohol with anti-Markovnikov regioselectivity.[14]

Caption: Hydroboration-Oxidation of this compound.

5.3. Other Reactions

-

Hydrosilylation: The reaction with chloro(methyl)silanes can produce multiple products, with the regioselectivity and stereoselectivity depending on the number of chlorine atoms in the silane.[1]

-

Oxidation: Catalyzed by cytochrome P450, this compound can yield a mixture of hydroxylation and epoxidation products.[1]

-

Bromination: It undergoes electrophilic addition with bromine to form dibromides.[10] When methanol is used as a solvent, the reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by methanol to form two diastereomeric bromomethoxy products.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 591-49-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - CAS - 591-49-1 | Axios Research [axios-research.com]

- 4. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-METHYLCYCLOHEX-1-ENE | CAS 591-49-1 [matrix-fine-chemicals.com]

- 6. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 7. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]

- 8. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. This compound | 591-49-1 | Benchchem [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. juliethahn.com [juliethahn.com]

- 14. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]

- 15. This compound forms two products when it reacts with bromin... | Study Prep in Pearson+ [pearson.com]

Solubility of 1-Methylcyclohexene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylcyclohexene in various organic solvents. Due to its nonpolar nature, this compound exhibits high solubility in nonpolar organic solvents and is largely immiscible with water. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar solutes, such as the hydrocarbon this compound, will readily dissolve in nonpolar solvents.[1] The intermolecular forces at play are primarily weak van der Waals forces (London dispersion forces). For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. In the case of this compound and nonpolar solvents, these energy changes are relatively balanced, leading to miscibility. Conversely, the significant energy required to disrupt the strong hydrogen bonds in a polar solvent like water, without the formation of comparably strong interactions with the nonpolar solute, results in very low solubility.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its miscibility with several nonpolar solvents has been noted. It is reported to be soluble in benzene and ether, and miscible with hydrocarbons of similar chemical structure, such as cyclohexane and cyclohexene.[2][3]

The only specific quantitative solubility data point found is for its solubility in water, which is very low, as expected for a nonpolar hydrocarbon.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 52 mg/kg | [2][4] |

It is important to note that while not quantified in the available literature, this compound is expected to be fully miscible with solvents like hexane, toluene, and diethyl ether under standard conditions due to their similar nonpolar characteristics.[5]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound in various organic solvents are not detailed in the surveyed literature, established methods for determining the solubility of a liquid organic compound in an organic solvent can be readily applied. The following is a detailed, generalized protocol based on common laboratory practices.

Gravimetric Method for Determining Solubility

This method is a reliable and straightforward approach for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the mass of this compound that can dissolve in a specific mass of an organic solvent at a given temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., hexane, ethanol, acetone)

-

Temperature-controlled water bath or incubator

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Micropipettes or syringes for accurate liquid transfer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Evaporating dish or pre-weighed beaker

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a known mass of the organic solvent into a glass vial.

-

Add an excess of this compound to the solvent. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Securely seal the vial to prevent evaporation.

-

Place the vial in a temperature-controlled bath set to the desired experimental temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a mechanical shaker can be used.

-

-

Sample Extraction and Filtration:

-

Allow the vial to rest in the temperature-controlled bath for several hours to allow the undissolved this compound to settle.

-

Carefully draw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved droplets of this compound.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the majority of the solvent has evaporated, place the dish in an oven at a temperature slightly above the boiling point of the solvent but below the boiling point of this compound to remove any residual solvent.

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.

-

The final mass is the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility as grams of this compound per 100 grams of solvent or in other desired units (e.g., molality, mole fraction).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical relationship between the properties of the solute and solvent and the resulting solubility outcome.

Caption: Factors Influencing this compound Solubility.

References

Thermochemical Profile of 1-Methylcyclohexene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the thermochemical data available for 1-methylcyclohexene. The information is intended for researchers, scientists, and professionals in drug development and other fields requiring precise thermodynamic values. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies used for their determination, and provides a visual representation of the isomerization pathways of methylcyclohexenes.

Core Thermochemical Data

This compound (C₇H₁₂) is a cyclic alkene with a molecular weight of 96.17 g/mol .[1] Its thermochemical properties have been determined through various experimental techniques, providing crucial data for understanding its stability and reactivity.

Enthalpy and Gibbs Free Energy

The enthalpy of formation, combustion, and vaporization, along with the Gibbs free energy of formation, are fundamental parameters for chemical process design and analysis. Table 1 summarizes these key values for this compound.

Table 1: Enthalpy and Gibbs Free Energy of this compound

| Property | State | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°) | Gas | -81.25 ± 0.79 | kJ/mol | [2] |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -116.1 ± 0.9 | kJ/mol | [2] |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -4388.39 ± 0.67 | kJ/mol | [3] |

| Standard Enthalpy of Vaporization (ΔvapH°) | Liquid | 34.8 ± 0.2 | kJ/mol | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Gas | 103.4 | kJ/mol | [3] |

Heat Capacity and Entropy

The heat capacity and entropy are essential for evaluating the effects of temperature on the thermodynamic properties of a substance. Table 2 presents these values for this compound in both the liquid and ideal gas phases.

Table 2: Heat Capacity and Standard Entropy of this compound

| Property | State | Value | Units | Temperature (K) | Reference |

| Heat Capacity (Cp) | Liquid | 185.7 | J/mol·K | 298.15 | [5] |

| Standard Entropy (S°) | Liquid | 254.8 | J/mol·K | 298.15 | [6] |

| Heat Capacity (Cp) | Ideal Gas | 135.8 | J/mol·K | 298.15 | [7] |

Reaction Thermochemistry

The isomerization of methylcyclohexenes is a key area of study, providing insights into the relative stabilities of the different isomers. The enthalpies of reaction for the interconversion of this compound with its isomers have been experimentally determined.

Table 3: Reaction Enthalpies for Isomerization of Methylcyclohexenes

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

| Methylene-cyclohexane ⇌ this compound | -7.2 ± 0.3 | Gas Phase Equilibrium | [2] |

| 3-Methylcyclohexene ⇌ this compound | -8.1 ± 0.3 | Gas Phase Equilibrium | [2] |

| 4-Methylcyclohexene ⇌ this compound | -5.8 ± 0.3 | Gas Phase Equilibrium | [2] |

Experimental Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work. While the full, detailed experimental procedures from the original publications are not readily accessible, this section outlines the general methodologies employed for the key measurements.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound was determined by Labbauf and Rossini (1961) using bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

General Bomb Calorimetry Workflow:

Workflow for Bomb Calorimetry.

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, leading to a temperature increase. The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid. By measuring the temperature change and applying corrections for the heat capacity of the calorimeter and other factors, the enthalpy of combustion of the sample can be accurately determined.

Determination of Enthalpy of Isomerization

The enthalpies of isomerization of methylcyclohexenes were determined by Yursha and Kabo (1974) by studying the chemical equilibrium between the isomers in the gas phase at various temperatures.

General Gas-Phase Equilibrium Workflow:

Workflow for Gas-Phase Equilibrium Studies.

A mixture of the isomers is introduced into a reactor and heated to a specific temperature until equilibrium is reached. The composition of the equilibrium mixture is then determined, typically by gas chromatography. By measuring the equilibrium constant (Keq) at different temperatures, the standard enthalpy of reaction (ΔrH°) can be calculated using the van't Hoff equation.

Isomerization Pathways of Methylcyclohexenes

The relative stabilities of this compound and its isomers are dictated by their enthalpies of formation. The following diagram illustrates the isomerization pathways and the corresponding enthalpy changes, with this compound as the central, most stable isomer.

Isomerization Enthalpies Relative to this compound.

This guide provides a consolidated source of thermochemical data for this compound, which is essential for both academic research and industrial applications. The presented data, based on established experimental work, offers a reliable foundation for thermodynamic calculations and modeling.

References

- 1. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 2. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 3. Cyclohexene, 1-methyl- (CAS 591-49-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 5. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. Cyclohexane, methyl- [webbook.nist.gov]

- 7. Cyclohexane, methyl- [webbook.nist.gov]

Unveiling the Natural Occurrence of 1-Methylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexene, a volatile monoterpene, is a naturally occurring cyclic alkene found in a variety of organisms, from plants to insects. While recognized for its role as an insect sex pheromone, its broader ecological significance and biosynthetic pathways are areas of active scientific inquiry. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various species, the analytical methods for its detection and quantification, its biosynthetic origins, and its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound (VOC) in a limited number of plant species and as a semiochemical in insects. Quantitative data on its concentration in various natural sources remains relatively sparse in the scientific literature.

Occurrence in the Plant Kingdom

The most well-documented plant source of this compound is Houttuynia cordata , a flowering plant native to Southeast Asia. It is a component of the plant's essential oil, contributing to its characteristic aroma. While several studies have analyzed the volatile constituents of Houttuynia cordata, specific quantitative data for this compound is not consistently reported. One study identified cyclohexene, 1-methyl-4-(1-methylethylidene)- as a component of Eucalyptus globulus essential oil, a structurally related monoterpene[1]. Another analysis of Houttuynia cordata leaves, stems, and roots identified cyclohexene, 1-methyl-4-(1-methylethylidene)- at a concentration of 1.36% in the leaves[2]. The Good Scents Company lists tomato and Mesua ferrea as other potential natural sources, although quantitative data is not provided[3].

Table 1: Reported Natural Occurrences of this compound and Related Compounds in Plants

| Species | Plant Part | Compound | Concentration (%) | Reference |

| Houttuynia cordata | Leaves | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | 1.36 | [2] |

| Eucalyptus globulus | Not specified | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | Not reported | [1] |

Occurrence in the Animal Kingdom

This compound is recognized as a sex pheromone for certain male insects[4]. This role as a semiochemical highlights its importance in insect communication and reproduction.

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenes, is presumed to follow the methylerythritol 4-phosphate (MEP) pathway, which is active in plant plastids. This pathway produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthesis are:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by GPP synthase to form the C10 precursor, geranyl pyrophosphate (GPP).

-

Cyclization of GPP: A specific monoterpene synthase, a type of terpene cyclase, is responsible for the cyclization of GPP to form the this compound scaffold. The precise identity and characterization of the terpene synthase responsible for this compound production have not yet been reported in the scientific literature.

The general mechanism for monoterpene cyclization involves the ionization of GPP to a geranyl cation, which then undergoes a series of cyclizations and rearrangements, ultimately leading to the final monoterpene product. The specific folding of the terpene synthase active site dictates the final structure of the product.

Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Protocols for Detection and Quantification

The analysis of this compound and other volatile monoterpenes from natural sources is typically performed using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction of volatile compounds from a sample matrix without the need for solvents.

Detailed GC-MS Protocol for Quantification of this compound

The following is a generalized protocol for the quantification of this compound in plant material. Optimization of parameters such as extraction time, temperature, and GC-MS conditions may be necessary for specific matrices.

1. Sample Preparation (HS-SPME):

-

Materials: Fresh or dried plant material, 20 mL headspace vials with septa, SPME fiber (e.g., 100 µm polydimethylsiloxane), heating block or water bath, analytical balance.

-

Procedure:

-

Weigh a precise amount of homogenized plant material (e.g., 1-2 g) into a headspace vial.

-

Add an internal standard (e.g., a known concentration of a non-native, stable isotope-labeled monoterpene or a different monoterpene not present in the sample) to the vial for accurate quantification.

-

Seal the vial with a septum cap.

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80 °C) for a specific equilibration time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

2. GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC Conditions (example):

-

Injector: Splitless mode, 250 °C.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

-

-

-

MS Conditions (example):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3. Data Analysis and Quantification:

-

Identification: Identify this compound in the chromatogram by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak at m/z 96.

-

Quantification: Create a calibration curve using known concentrations of a this compound standard. The concentration of this compound in the sample can be calculated by comparing the peak area of the analyte to the peak area of the internal standard and relating this ratio to the calibration curve.

Caption: General workflow for the quantification of this compound in plant material.

Biological Activities and Ecological Roles

The known biological activities of this compound are primarily centered around its role as a semiochemical. However, as a monoterpene, it is likely to possess other ecological functions.

Semiochemical Activity

As previously mentioned, this compound functions as a sex pheromone in certain male insects, mediating mate attraction and recognition.

Potential Ecological Roles in Plants

While specific studies on the ecological roles of this compound in plants are limited, the broader class of monoterpenes is known to play crucial roles in plant defense and communication.

-

Plant Defense: Monoterpenes can act as deterrents to herbivores and pathogens. They can be directly toxic or act as feeding deterrents[5]. The volatile nature of these compounds allows them to be released upon tissue damage, signaling the presence of a threat to other parts of the plant and to neighboring plants.

-

Allelochemicals: Monoterpenes can be released into the environment and inhibit the germination and growth of competing plants, a phenomenon known as allelopathy. This can provide a competitive advantage to the producing plant[6][7].

-

Attraction of Natural Enemies: Plants can release specific volatile blends, including monoterpenes, to attract predators and parasitoids of the herbivores that are feeding on them. This indirect defense mechanism is a key component of tritrophic interactions.

Further research is needed to elucidate the specific roles of this compound in these ecological interactions for the plants that produce it.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways that are directly activated or modulated by this compound in any organism. In plants, the perception of herbivore-induced volatiles, including monoterpenes, can trigger a cascade of downstream signaling events, often involving phytohormones like jasmonic acid and salicylic acid, leading to the activation of defense gene expression. However, the specific receptors and initial signaling components that recognize this compound are unknown.

Conclusion and Future Directions

This compound is a naturally occurring monoterpene with a confirmed role as an insect sex pheromone and a documented presence in the essential oil of Houttuynia cordata. While the general principles of its biosynthesis and analysis are understood, several key areas require further investigation. Future research should focus on:

-

Quantitative analysis of this compound in a wider range of plant species to better understand its distribution in nature.

-

Identification and characterization of the specific terpene synthase(s) responsible for its biosynthesis from geranyl pyrophosphate. This will provide valuable insights into the evolution of monoterpene diversity.

-

Elucidation of the ecological roles of this compound in the plants that produce it, including its potential functions in direct and indirect defense and allelopathy.

-

Investigation of the signaling pathways that are triggered by this compound in both insects and plants to understand its mode of action as a semiochemical and a potential defense compound.

A deeper understanding of the natural occurrence, biosynthesis, and biological activities of this compound will not only advance our knowledge of chemical ecology but may also open up new avenues for the development of novel pest management strategies and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 4. Allelochemicals and Signaling Chemicals in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of plant monoterpenes on insect pest management and insect-associated microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Methylcyclohexene via Base-Induced Elimination

For Researchers, Scientists, and Drug Development Professionals

Introduction